molecular formula C13H19Cl2F3N2 B2553320 N-[2-(Trifluoromethyl)benzyl]piperidin-4-amine dihydrochloride CAS No. 1707710-39-1

N-[2-(Trifluoromethyl)benzyl]piperidin-4-amine dihydrochloride

Cat. No.: B2553320
CAS No.: 1707710-39-1
M. Wt: 331.2
InChI Key: JCWWMOHZJICYEC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Alternative Designations and Registry Numbers

The compound is recognized by multiple synonyms and registry identifiers, reflecting its prevalence in both academic and industrial contexts.

Key Synonyms

  • Primary Synonyms :
    • N-(2-(Trifluoromethyl)benzyl)piperidin-4-amine dihydrochloride
    • 1-[2-(Trifluoromethyl)benzyl]piperidin-4-amine dihydrochloride
  • Registry Numbers :
    • CAS: 1707710-39-1 (primary)
    • CAS: 1774896-59-1 (alternative)
    • CAS: 1214622-56-6 (isomeric variant)
    • ChemSpider ID: 29765838 (para-substituted isomer)

Table 1: Registry and Identification Data

Identifier Type Value Source
CAS Number 1707710-39-1
CAS Number (Alternative) 1774896-59-1
PubChem CID 86276610
MDL Number MFCD27995742

Stereochemical Considerations and Isomeric Forms

The compound exhibits no stereogenic centers, simplifying its synthesis and purification.

Absence of Chirality

  • Piperidine Ring : The nitrogen at position 1 is connected to two identical CH₂ groups (part of the piperidine ring), making it achiral.
  • Benzyl Substituent : The 2-(trifluoromethyl)benzyl group is planar and lacks stereogenic elements.

Conformational Flexibility
While the piperidine ring can adopt chair or boat conformations, these are interconvertible and do not represent distinct isomeric forms. The primary amine at position 4 remains unencumbered, enabling hydrogen bonding with the dihydrochloride ions.

Isomeric Variants
A positional isomer, N-[4-(Trifluoromethyl)benzyl]piperidin-4-amine dihydrochloride (CAS: 1707602-17-2), differs in the placement of the trifluoromethyl group on the benzyl ring. This isomer is distinct in both nomenclature and reactivity, underscoring the importance of precise structural characterization.

Table 2: Structural Isomers

Property N-[2-(Trifluoromethyl)benzyl] Isomer N-[4-(Trifluoromethyl)benzyl] Isomer
CAS Number 1707710-39-1 1707602-17-2
PubChem CID 86276610 86276643
Trifluoromethyl Position Ortho (C2) Para (C4)

Properties

IUPAC Name

N-[[2-(trifluoromethyl)phenyl]methyl]piperidin-4-amine;dihydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H17F3N2.2ClH/c14-13(15,16)12-4-2-1-3-10(12)9-18-11-5-7-17-8-6-11;;/h1-4,11,17-18H,5-9H2;2*1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JCWWMOHZJICYEC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNCCC1NCC2=CC=CC=C2C(F)(F)F.Cl.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H19Cl2F3N2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

331.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-(Trifluoromethyl)benzyl]piperidin-4-amine dihydrochloride typically involves the following steps:

    Starting Materials: The synthesis begins with the preparation of 2-(trifluoromethyl)benzyl chloride.

    Nucleophilic Substitution: The 2-(trifluoromethyl)benzyl chloride undergoes nucleophilic substitution with piperidin-4-amine to form N-[2-(trifluoromethyl)benzyl]piperidin-4-amine.

    Salt Formation: The final step involves the formation of the dihydrochloride salt by reacting the amine with hydrochloric acid.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Techniques such as continuous flow synthesis and the use of automated reactors can enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

N-[2-(Trifluoromethyl)benzyl]piperidin-4-amine dihydrochloride can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce functional groups such as hydroxyl or carbonyl groups.

    Reduction: Reduction reactions can modify the trifluoromethyl group or other parts of the molecule.

    Substitution: The benzyl and piperidine moieties can undergo substitution reactions to introduce different substituents.

Common Reagents and Conditions

    Oxidizing Agents: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reducing Agents: Sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are frequently used reducing agents.

    Substitution Reagents: Halogenating agents and nucleophiles are used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield benzaldehyde derivatives, while reduction could produce various amine derivatives.

Scientific Research Applications

N-[2-(Trifluoromethyl)benzyl]piperidin-4-amine dihydrochloride has several applications in scientific research:

    Medicinal Chemistry: It is used as a building block in the synthesis of pharmaceutical compounds, particularly those targeting neurological disorders.

    Biological Studies: The compound is studied for its potential effects on neurotransmitter systems and receptor binding.

    Industrial Applications: It is used in the development of agrochemicals and other industrial chemicals due to its unique chemical properties.

Mechanism of Action

The mechanism of action of N-[2-(Trifluoromethyl)benzyl]piperidin-4-amine dihydrochloride involves its interaction with specific molecular targets, such as neurotransmitter receptors. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to cross biological membranes more easily and interact with intracellular targets. The piperidine ring is known to interact with various receptor sites, potentially modulating their activity.

Comparison with Similar Compounds

Comparative Analysis with Structural Analogs

Substituent Variations on the Benzyl Group

N-(4-Fluoro-2-methylbenzyl)piperidin-4-amine Dihydrochloride
  • Substituents : 4-Fluoro and 2-methyl groups on the benzyl ring.
  • Key Differences : The 2-methyl group introduces steric bulk, while the 4-fluoro substituent is less electron-withdrawing than -CF₃. This reduces metabolic stability compared to the trifluoromethyl analog .
N-(5-Chloro-2-fluorobenzyl)piperidin-4-amine Dihydrochloride
  • Substituents : 5-Chloro and 2-fluoro groups.
  • However, the absence of trifluoromethyl limits its lipophilicity and bioavailability .

Positional Isomerism and Structural Modifications

4-[2-(Trifluoromethyl)phenyl]piperidin-4-amine Dihydrochloride
  • Structure : The trifluoromethylphenyl group is directly attached to the piperidine ring at position 4, eliminating the benzyl (-CH₂-) linker.
  • Key Differences : The lack of a benzyl group reduces molecular flexibility, which may hinder interactions with hydrophobic binding pockets in enzymes or receptors .
1-Ethyl-4-(trifluoromethyl)piperidin-4-amine Dihydrochloride
  • Structure : Ethyl and trifluoromethyl groups are attached to the piperidine ring (positions 1 and 4, respectively).

Salt Forms and Physicochemical Properties

Compound Name Molecular Weight (g/mol) Key Substituents Solubility (HCl Salt)
N-[2-(Trifluoromethyl)benzyl]piperidin-4-amine dihydrochloride ~328.9 2-CF₃-benzyl High (aqueous)
N-(4-Fluoro-2-methylbenzyl)piperidin-4-amine dihydrochloride 315.6 4-Fluoro, 2-methyl-benzyl Moderate
4-[2-(Trifluoromethyl)phenyl]piperidin-4-amine dihydrochloride 317.18 2-CF₃-phenyl (no benzyl linker) Low

Notes:

  • The dihydrochloride salt form universally improves aqueous solubility across analogs.
  • The trifluoromethyl group in the target compound enhances metabolic stability compared to fluoro or chloro analogs .

Biological Activity

N-[2-(Trifluoromethyl)benzyl]piperidin-4-amine dihydrochloride, with the molecular formula C₁₃H₁₉Cl₂F₃N₂ and a molecular weight of approximately 331.21 g/mol, is a compound of significant interest in medicinal chemistry due to its unique structural features and potential biological activities. This article explores its biological activity, mechanisms, and potential therapeutic applications, supported by relevant data and studies.

Chemical Structure and Properties

The compound features a trifluoromethyl group attached to a benzyl moiety linked to a piperidin-4-amine structure. This specific substitution enhances the compound's lipophilicity and bioavailability, which are critical for its pharmacological effectiveness. The presence of the trifluoromethyl group is known to increase binding affinity to various biological targets, thereby influencing its therapeutic potential .

Antiparasitic Activity

This compound has shown promising activity against Trypanosoma brucei, the causative agent of Human African Trypanosomiasis. In vitro assays indicate that this compound exhibits selective toxicity towards the parasite while sparing mammalian cells, making it a candidate for further development in antiparasitic therapies .

Interaction with Cytochrome P450 Enzymes

The compound interacts significantly with cytochrome P450 enzymes, which are crucial for drug metabolism. This interaction suggests that this compound could influence the pharmacokinetics of co-administered drugs, potentially leading to drug-drug interactions .

The mechanism by which this compound exerts its biological effects involves:

  • Binding Affinity : The trifluoromethyl group enhances binding to specific receptors or enzymes.
  • Inhibition of Enzymatic Activity : It may inhibit key enzymes involved in metabolic pathways relevant to parasitic survival .

Comparative Analysis with Similar Compounds

To understand the unique properties of this compound, it can be compared with other related compounds:

Compound NameStructureUnique Features
N-[3-Fluoro-4-(trifluoromethyl)benzyl]piperidin-4-amine dihydrochlorideC₁₃H₁₆F₄N₂·2ClHContains an additional fluorine atom
1-[2-(Trifluoromethyl)phenyl]piperidin-4-amine dihydrochlorideC₁₃H₁₉Cl₂F₃N₂Substituted phenyl group instead of benzyl
N-(2-Aminoethyl)-N-benzyloxyphenyl benzamideC₁₅H₁₈ClNExhibits strong antiparasitic activity against Trypanosoma brucei

Case Studies and Research Findings

  • Antiparasitic Efficacy : In a study aimed at identifying new antiparasitic agents, this compound demonstrated significant potency against T. brucei, with IC50 values indicating effective inhibition at low concentrations .
  • Pharmacological Profiling : Research involving the compound's pharmacological profile revealed that modifications in its structure could lead to enhanced activity against resistant strains of parasites. This highlights the importance of structure-activity relationship (SAR) studies in optimizing therapeutic efficacy .
  • In Vivo Studies : Preliminary in vivo studies have shown that compounds similar to this compound can effectively reduce parasitemia in animal models, supporting their potential as therapeutic agents .

Q & A

Q. What are the optimal synthetic routes for preparing N-[2-(Trifluoromethyl)benzyl]piperidin-4-amine dihydrochloride, and how can purity be maximized?

  • Methodological Answer : The synthesis typically involves reductive amination or nucleophilic substitution. For example:

React piperidin-4-amine with 2-(trifluoromethyl)benzyl chloride/halide in a polar aprotic solvent (e.g., DMF) under basic conditions (e.g., K₂CO₃) to form the tertiary amine intermediate.

Purify the free base via column chromatography or recrystallization.

Convert to the dihydrochloride salt by treatment with HCl in anhydrous ethanol or diethyl ether .
Purity optimization requires monitoring reaction progress (TLC/HPLC) and using high-resolution mass spectrometry (HRMS) for structural confirmation .

Q. How does the dihydrochloride salt form influence solubility and stability in aqueous buffers?

  • Methodological Answer : The dihydrochloride salt enhances aqueous solubility by increasing ionic character, critical for in vitro assays (e.g., receptor binding). Stability is tested via:

pH-dependent solubility studies : Measure solubility in PBS (pH 7.4) vs. simulated gastric fluid (pH 1.2).

Q. What analytical techniques are recommended for characterizing this compound?

  • Methodological Answer : A multi-technique approach ensures accuracy:
  • 1H/13C NMR : Confirm proton environments and trifluoromethyl group integration.
  • FT-IR : Identify N-H stretches (≈3200 cm⁻¹) and C-F vibrations (≈1100 cm⁻¹).
  • Mass spectrometry (ESI-MS) : Verify molecular ion peaks (e.g., [M+H]+ for C14H19F3N2·2HCl).
  • XRD : Resolve crystal structure if single crystals are obtainable .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies be designed to optimize this compound's pharmacological profile?

  • Methodological Answer : SAR strategies include:

Systematic substituent variation : Replace the trifluoromethyl group with -CF2H, -OCF3, or halogens to assess lipophilicity (logP) and binding affinity.

In vitro assays : Test analogs against target receptors (e.g., serotonin or dopamine receptors) using radioligand displacement assays.

Data analysis : Correlate substituent electronic effects (Hammett σ values) with IC50 values. For example, fluorine substitution at the benzyl position increases potency in related piperidine derivatives .

Q. How should contradictions in biological activity data (e.g., conflicting receptor binding results) be resolved?

  • Methodological Answer : Contradictions may arise from assay variability or off-target effects. Mitigation steps:

Cross-validate assays : Repeat experiments in orthogonal systems (e.g., cell-based vs. cell-free assays).

Counter-screening : Test against related receptors (e.g., adrenergic vs. dopaminergic) to exclude promiscuity.

Molecular docking : Use computational models (e.g., AutoDock Vina) to predict binding poses and identify key residues (e.g., piperidine-amine interactions with Asp3.32 in GPCRs) .

Q. What strategies are effective for improving blood-brain barrier (BBB) penetration in preclinical studies?

  • Methodological Answer : Key approaches include:

LogD optimization : Aim for logD ≈ 2–3 (measured via shake-flask method) to balance passive diffusion.

P-gp efflux inhibition : Co-administer with P-gp inhibitors (e.g., verapamil) or modify the benzyl group to reduce P-gp recognition.

In vivo PET imaging : Use radiolabeled analogs (e.g., 18F-tagged) to quantify brain uptake in rodent models .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.